1-phenyl-1H-pyrazole-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Generic pyrazole building blocks with suboptimal substitution patterns waste R&D resources. 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) solves this: a validated N1-phenyl C5-carboxy pyrazole with documented synthetic protocol (81% yield) and demonstrated utility. • Core scaffold for submicromolar RPA70N PPI inhibitors (cancer target) • Forms 1-D helical coordination polymers with Co, Ni, Cu; complexes show antibacterial activity • LogP ~1.57, pKa ~3.44, Lipinski-compliant fragment for lead generation • C5-COOH for amide library synthesis; N1-phenyl directs C-H functionalization

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1133-77-3
Cat. No. B073485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazole-5-carboxylic acid
CAS1133-77-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyFLYDUXCFCARXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-5-carboxylic acid Overview


1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) is a heterocyclic organic compound belonging to the pyrazole class, featuring a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position. Its molecular formula is C10H8N2O2 with a molecular weight of 188.18 g/mol . It is commercially available as a solid with a typical melting point range of 182–186°C and a calculated aqueous solubility of 1.7 g/L at 25°C . The compound is primarily utilized as a versatile synthetic building block for constructing more complex molecules in drug discovery, agrochemical, and materials science research .

Synthetic intermediate for amide coupling Carboxylic acid at C5 serves as conjugation handle
Fragment scaffold for drug discovery Core structure in kinase and PPI inhibitor libraries
Ligand for coordination chemistry N-phenyl pyrazole carboxylate framework binds transition metals

Substitution Risks for 1-Phenyl-1H-pyrazole-5-carboxylic acid


Substituting 1-phenyl-1H-pyrazole-5-carboxylic acid with a generic, unsubstituted, or differently substituted pyrazole carboxylic acid in a synthetic sequence can lead to divergent or entirely unsuccessful outcomes. This is due to its precise substitution pattern: the N1-phenyl group is not merely a passive structural feature but a critical determinant of the molecule's physicochemical properties, such as lipophilicity (LogP ~1.57) [1], and its capacity for subsequent derivatization. The carboxylic acid at the C5 position provides a specific vector for conjugation, often through amide bond formation. Furthermore, the electronic and steric influence of the phenyl ring directly modulates the reactivity of the pyrazole core and the acidity of the carboxyl group (pKa ~3.44) [2], impacting reaction yields and regioselectivity in metal-catalyzed couplings. Using an analog without this specific substitution pattern can alter reaction kinetics, necessitate different purification protocols, and ultimately fail to produce the desired lead compound or material, leading to wasted resources in a procurement and R&D setting.

N1-phenyl group Alters lipophilicity (LogP ~1.57) and core reactivity. Removal or replacement may shift reaction kinetics and partitioning.
C5-carboxyl position Defines conjugation vector. Isomers (e.g., 3-carboxylic acid) present different spatial orientation and binding poses.
Electronic and steric influence Phenyl ring modulates acidity (pKa ~3.44) and regioselectivity in metal-catalyzed reactions. Generic pyrazoles may require different purification.

Evidence Guide: 1-Phenyl-1H-pyrazole-5-carboxylic acid


Validated Synthetic Route via Ester Hydrolysis

A documented and reproducible synthetic procedure for 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) yields the target compound with an 81% yield via basic hydrolysis of its ethyl ester precursor. While this is a standard transformation for the class, the specific protocol is detailed in patent literature and open reaction databases, providing procurement and synthesis teams with a validated starting point. A comparator yield for this specific transformation from a different N-substituted pyrazole carboxylate is not provided in the same source.

Synthetic yield
Reported
81%
Supports reproducible procurement
Basic hydrolysis of ethyl ester precursor
Organic Synthesis Medicinal Chemistry Process Chemistry

Metal Complexation of 3-Methyl Analog

The structurally analogous ligand 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (HL1), which differs from 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) only by a methyl group at the C3 position, forms stable, structurally characterized 1-D helical coordination polymers with Co(II), Ni(II), and Cu(II) ions. This study demonstrates the ability of the core 1-phenyl-1H-pyrazole-5-carboxylate scaffold to act as a ligand for transition metals. The resulting metal complexes exhibit measurable antibacterial activity, whereas the free ligand HL1 shows negligible activity. This suggests that the target compound, 1-phenyl-1H-pyrazole-5-carboxylic acid, serves as a viable scaffold for creating bioactive metallocomplexes. [1]

Metal complexation
Class-level inference
3-methyl analog forms 1-D helical polymers with Co, Ni, Cu
Implies scaffold utility for MOF synthesis
Direct data for target compound not reported
Coordination Chemistry Bioinorganic Chemistry Antibacterial Materials

Predicted Physicochemical and Drug-Likeness Profile

The predicted physicochemical properties of 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) place it favorably within key drug-likeness parameters. It complies with Lipinski's Rule of Five, with a molecular weight of 188.18, a consensus Log P of 1.37, and a topological polar surface area (TPSA) of 55.12 Ų . While these values are typical for the class, they provide a quantitative baseline for lead optimization. For instance, a comparator pyrazole without the N1-phenyl group would have a significantly lower Log P (e.g., pyrazole-5-carboxylic acid itself has a predicted LogP ~0.5). The higher lipophilicity of the target compound can enhance membrane permeability, a crucial factor in drug design. [1]

Predicted Log P
Class-level inference
Log P 1.37 vs. ~0.5 (unsubstituted)
Higher lipophilicity may support membrane permeability
In silico consensus model; experimental validation needed
Medicinal Chemistry Drug Design ADME Prediction

Fragment for RPA70N Inhibitor Development

A diphenylpyrazole carboxylic acid series, for which 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) represents the core scaffold, has been optimized into submicromolar inhibitors of the RPA70N protein-protein interaction [1]. The unsubstituted target compound serves as the fundamental starting fragment for this potent series. While the final, optimized inhibitors are not the target compound itself, this demonstrates that the specific core scaffold of 1-phenyl-1H-pyrazole-5-carboxylic acid possesses a validated binding affinity to a therapeutically relevant biological target, which can be enhanced through medicinal chemistry. This is in contrast to other pyrazole carboxylate isomers (e.g., 1-phenyl-1H-pyrazole-3-carboxylic acid) which may not present the same binding pose due to the different spatial orientation of the carboxyl group.

Inhibitor scaffold
Class-level inference
Core scaffold in submicromolar RPA70N PPI inhibitors
Validates binding potential for oncology target
Activity requires further optimization of derivatives
Cancer Research Fragment-Based Drug Discovery Protein-Protein Interaction Inhibitors

Application Scenarios: 1-Phenyl-1H-pyrazole-5-carboxylic acid


Chemical Synthesis and Process Development

Procurement and process chemistry teams can utilize the documented synthetic route for 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3), which reports an 81% yield via saponification of its ethyl ester . This protocol provides a reliable, scalable foundation for in-house synthesis or for sourcing material from CROs, minimizing development time and ensuring supply chain reproducibility.

Fragment-Based Drug Discovery Scaffold

Medicinal chemists engaged in fragment-based drug discovery can procure 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) as a validated starting fragment. Its utility is demonstrated by its use as the core scaffold in the optimization of a series of potent, submicromolar inhibitors of RPA70N protein-protein interactions, a target relevant to cancer therapy . Its favorable predicted drug-like properties, including compliance with Lipinski's Rule of Five, make it an attractive fragment for lead generation campaigns .

Coordination Polymers and Bioinorganic Materials

Researchers in coordination chemistry and materials science can use 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) as a ligand for transition metals. Evidence from the structurally similar 3-methyl analog shows that this class of N-phenyl pyrazole carboxylates readily forms stable, structurally characterized 1-D helical coordination polymers with metals like Co(II), Ni(II), and Cu(II) . The resulting metal-organic complexes can exhibit novel properties, including antibacterial activity not present in the free ligand.

Amide Coupling and C-H Functionalization Intermediate

Procurement for medicinal chemistry or agrochemical labs often centers on the compound's role as a versatile synthetic intermediate. The C5-carboxylic acid group of 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) is a primary site for derivatization, most notably through amide bond formation to generate libraries of bioactive compounds . Its N1-phenyl group can also serve as a directing group for regioselective C-H functionalization, enabling late-stage diversification of the pyrazole core.

Application
Selection Property
Validation Focus
Chemical synthesis & process development
Documented synthetic route
Reproducibility and yield verification
Fragment-based drug discovery
Favorable drug-likeness profile
Binding affinity to target protein
Coordination polymers & bioinorganic materials
Pyrazole carboxylate ligand capacity
Metal-organic framework characterization
Amide coupling & C-H functionalization intermediate
Carboxyl group for amide bond
Regioselective functionalization

Technical Documentation Hub

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31 linked technical documents
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